2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide
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Overview
Description
2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. Quinoline derivatives are notable for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structural features, has garnered interest for its potential therapeutic applications and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide typically involves the following steps:
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Formation of the Quinoline Core: : The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. For instance, the Skraup synthesis involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene .
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Amidation: : The final step involves the reaction of the 2-chloroquinoline-4-carboxylic acid with cyclopropylmethylamine to form the desired carboxamide. This can be facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or using microwave-assisted synthesis to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chlorine atom at the 2-position makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted quinoline derivatives .
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Oxidation and Reduction: : The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives. These reactions typically require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride .
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Coupling Reactions: : The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds, expanding its utility in organic synthesis .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products
Substituted Quinoline Derivatives: Formed via nucleophilic substitution.
Quinoline N-oxide: Formed via oxidation.
Tetrahydroquinoline Derivatives: Formed via reduction.
Scientific Research Applications
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Medicinal Chemistry: : It exhibits promising anticancer, antimicrobial, and anti-inflammatory activities. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development .
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Biological Research: : The compound is used as a probe to study cellular pathways and molecular interactions. Its derivatives are often employed in the development of fluorescent markers and imaging agents .
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Industrial Applications: : It serves as an intermediate in the synthesis of dyes, agrochemicals, and other fine chemicals. Its stability and reactivity make it valuable in various chemical processes .
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of DNA gyrase, leading to the disruption of DNA replication in microbial cells . In cancer cells, it can induce apoptosis by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-4-carboxamide: Lacks the cyclopropylmethyl group, which may affect its biological activity and reactivity.
N-(cyclopropylmethyl)quinoline-4-carboxamide: Lacks the chlorine atom, potentially altering its chemical properties and applications.
Uniqueness
2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide is unique due to the presence of both the chlorine atom and the cyclopropylmethyl group. This combination enhances its reactivity and broadens its spectrum of biological activities, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-7-11(14(18)16-8-9-5-6-9)10-3-1-2-4-12(10)17-13/h1-4,7,9H,5-6,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBRTLJISPCRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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